molecular formula C18H11ClN2OS B12466303 (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one

(2E)-2-[2-(4-chlorophenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one

Cat. No.: B12466303
M. Wt: 338.8 g/mol
InChI Key: PFHKPDBASZOCLR-UHFFFAOYSA-N
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Description

(2E)-2-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE is a complex organic compound with a unique structure that includes a naphtho[2,1-b]thiophene core and a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE typically involves the condensation of 4-chlorophenylhydrazine with a naphtho[2,1-b]thiophene-1-one derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,1-b]thiophene oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown potential as a bioactive molecule with applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety in treating various diseases.

Industry

In the industrial sector, (2E)-2-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE is used in the development of new materials with unique properties. Its applications range from the creation of advanced polymers to the design of novel electronic devices.

Mechanism of Action

The mechanism of action of (2E)-2-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,1-b]thiophene derivatives: These compounds share the same core structure but differ in their substituents.

    Hydrazone derivatives: Compounds with similar hydrazone moieties but different aromatic groups.

Uniqueness

(2E)-2-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE is unique due to its combination of a naphtho[2,1-b]thiophene core and a chlorophenyl hydrazone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H11ClN2OS

Molecular Weight

338.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)diazenyl]benzo[e][1]benzothiol-1-ol

InChI

InChI=1S/C18H11ClN2OS/c19-12-6-8-13(9-7-12)20-21-18-17(22)16-14-4-2-1-3-11(14)5-10-15(16)23-18/h1-10,22H

InChI Key

PFHKPDBASZOCLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=C(S3)N=NC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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